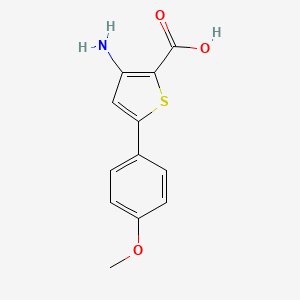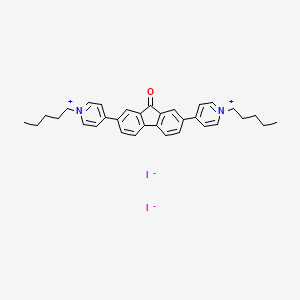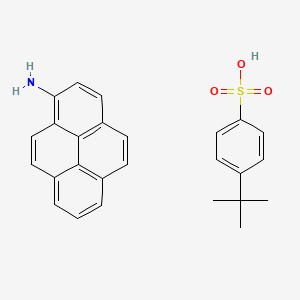
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile is a complex organic compound that features multiple functional groups, including sulfonyl and nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives and sulfonyl chlorides, which undergo a series of reactions such as sulfonation, nitrilation, and condensation under controlled conditions. Specific reagents, catalysts, and solvents are used to facilitate these reactions, and the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The sulfonyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be investigated for its potential therapeutic properties.
Industry: May be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3,3-Di(methanesulfonyl)-2-(naphthalene-2-sulfonyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other sulfonyl-containing nitriles or naphthalene derivatives. Examples include:
- 3,3-Di(methanesulfonyl)prop-2-enenitrile
- 2-(Naphthalene-2-sulfonyl)acetonitrile
Uniqueness
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Número CAS |
651311-02-3 |
|---|---|
Fórmula molecular |
C15H13NO6S3 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfonyl)-2-naphthalen-2-ylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C15H13NO6S3/c1-23(17,18)15(24(2,19)20)14(10-16)25(21,22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3 |
Clave InChI |
SPHMCVLBFBKZEC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(=C(C#N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


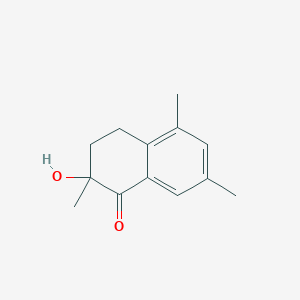
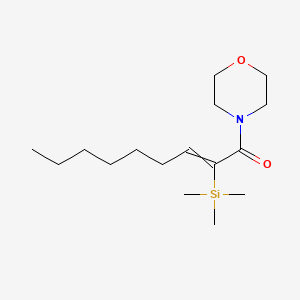
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)
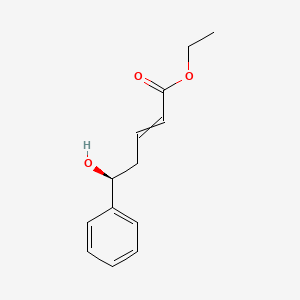

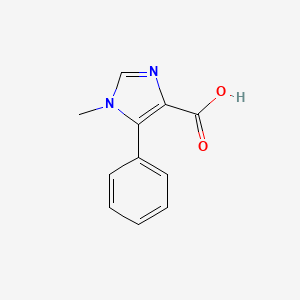
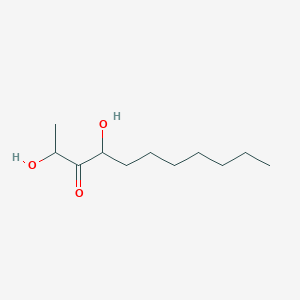

![5-Chloro-2-[(4-ethenylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12603729.png)
![N-[1-(tert-Butylamino)-3-oxobut-1-en-1-yl]acetamide](/img/structure/B12603731.png)
